Capuride

Description

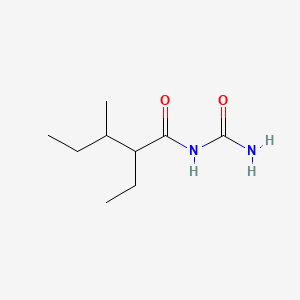

structure

Structure

3D Structure

Propriétés

Numéro CAS |

5579-13-5 |

|---|---|

Formule moléculaire |

C9H18N2O2 |

Poids moléculaire |

186.25 g/mol |

Nom IUPAC |

N-carbamoyl-2-ethyl-3-methylpentanamide |

InChI |

InChI=1S/C9H18N2O2/c1-4-6(3)7(5-2)8(12)11-9(10)13/h6-7H,4-5H2,1-3H3,(H3,10,11,12,13) |

Clé InChI |

HLSLSXBFTXUKCY-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(CC)C(=O)NC(=O)N |

Apparence |

Solid powder |

Autres numéros CAS |

5579-13-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Capuride; NSC 27178; NSC-27178; NSC27178; NSC27690; NSC-27690; NSC 27690; valnoctylurea |

Origine du produit |

United States |

Foundational & Exploratory

Capuride: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capuride is a sedative-hypnotic and anticonvulsant agent belonging to the N-acylurea class of compounds. Developed and primarily investigated in the mid-20th century, its clinical application has been largely superseded by newer pharmaceuticals with more favorable safety profiles. However, an understanding of its mechanism of action remains relevant for the study of sedative-hypnotics and the development of novel therapeutics targeting the central nervous system. This technical guide provides a detailed overview of the proposed core mechanism of action of this compound, based on its classification and comparison to structurally and functionally similar compounds. It includes a summary of available quantitative data, detailed hypothetical experimental protocols for mechanism elucidation, and visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound, chemically designated as (2-ethyl-3-methylvaleryl)urea, is a synthetic, orally active compound that exhibits sedative, hypnotic, and anticonvulsant properties.[1][2] Its pharmacological effects and duration of action are considered comparable to those of short-acting barbiturates.[1] As an N-acylurea, its mechanism of action is presumed to involve the modulation of inhibitory neurotransmission in the central nervous system (CNS). This guide will explore the inferred molecular interactions and signaling pathways through which this compound exerts its effects.

Proposed Core Mechanism of Action

Based on its functional similarity to barbiturates and its chemical class, the primary molecular target of this compound is proposed to be the gamma-aminobutyric acid type A (GABA-A) receptor .

Allosteric Modulation of the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. This means it likely binds to a site on the receptor that is distinct from the GABA binding site. This binding is thought to induce a conformational change in the receptor that potentiates the effect of GABA. Specifically, it is proposed that this compound increases the duration of the Cl⁻ channel opening induced by GABA, leading to a greater influx of Cl⁻ and a more pronounced and prolonged inhibitory postsynaptic potential (IPSP). This enhanced inhibition in key areas of the brain, such as the reticular activating system, is believed to be responsible for the sedative and hypnotic effects of the drug.

Anticonvulsant Activity

The anticonvulsant properties of this compound are also likely mediated through its action on the GABA-A receptor.[2] By enhancing GABAergic inhibition, this compound can suppress the excessive neuronal firing that characterizes seizure activity. The increased Cl⁻ influx raises the threshold for action potential generation, thereby preventing the spread of seizure discharges.

Quantitative Data

The following table summarizes the available quantitative data on the anticonvulsant activity and neurotoxicity of this compound from preclinical studies.

| Parameter | Species | Model | Route of Administration | Value | Reference |

| Anticonvulsant Activity (ED₅₀) | Rat | Maximal Electroshock (MES) | Oral (p.o.) | 54 mg/kg | [2] |

| Anticonvulsant Activity (ED₅₀) | Rat | Subcutaneous Metrazol (scMet) | Oral (p.o.) | 77 mg/kg | |

| Anticonvulsant Activity (ED₅₀) | Mouse | 6 Hz Psychomotor Seizure | Intraperitoneal (i.p.) | 49-71 mg/kg | |

| Neurotoxicity (ED₅₀) | Rat | - | Oral (p.o.) | 232 mg/kg |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that could be used to definitively characterize the mechanism of action of this compound. These are based on standard protocols for studying sedative-hypnotics.

Electrophysiology: Patch-Clamp Recordings

-

Objective: To determine the effect of this compound on GABA-A receptor-mediated currents in individual neurons.

-

Cell Preparation: Primary cortical neurons are isolated from embryonic rats and cultured for 10-14 days. Alternatively, a stable cell line expressing recombinant human GABA-A receptors (e.g., HEK293 cells) can be used.

-

Recording: Whole-cell patch-clamp recordings are performed. The intracellular solution contains a physiological concentration of Cl⁻, and the extracellular solution contains a known concentration of GABA.

-

Procedure:

-

A baseline GABA-evoked current is established by applying a short pulse of GABA.

-

This compound is then perfused into the extracellular solution at varying concentrations.

-

GABA is co-applied with this compound, and the resulting current is recorded.

-

The amplitude, decay time constant, and total charge transfer of the GABA-evoked currents in the presence and absence of this compound are measured and compared.

-

-

Expected Outcome: this compound is expected to increase the decay time constant and total charge transfer of the GABA-evoked current in a dose-dependent manner, consistent with an allosteric modulator that prolongs channel opening.

Radioligand Binding Assays

-

Objective: To determine if this compound binds to the GABA-A receptor and to characterize its binding site.

-

Membrane Preparation: Synaptic membranes are prepared from rat whole-brain homogenates.

-

Assay 1: [³H]Muscimol Binding:

-

Purpose: To determine if this compound affects GABA binding.

-

Procedure: Brain membranes are incubated with a fixed concentration of [³H]muscimol (a GABA-A receptor agonist) and varying concentrations of this compound. Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA.

-

Expected Outcome: this compound is not expected to displace [³H]muscimol, indicating it does not bind to the GABA binding site.

-

-

Assay 2: [³⁵S]TBPS Binding:

-

Purpose: To determine if this compound binds at or near the barbiturate binding site.

-

Procedure: Brain membranes are incubated with [³⁵S]TBPS (a radioligand that binds to the picrotoxin site within the Cl⁻ channel) in the presence of GABA and varying concentrations of this compound.

-

Expected Outcome: this compound is expected to inhibit the binding of [³⁵S]TBPS in a dose-dependent manner, similar to barbiturates, suggesting it binds to a site that allosterically modulates the ion channel.

-

Mandatory Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound action on the GABA-A receptor.

Experimental Workflow

Caption: Experimental workflow for elucidating this compound's mechanism.

Conclusion

While direct, contemporary research on the molecular mechanism of this compound is limited, a strong body of evidence from the broader pharmacology of sedative-hypnotics and related N-acylurea compounds supports the hypothesis that its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor. This leads to an enhancement of GABAergic inhibition in the central nervous system, resulting in its sedative, hypnotic, and anticonvulsant effects. The experimental protocols outlined in this guide provide a framework for the definitive elucidation of its molecular interactions. Further research into compounds like this compound can offer valuable insights into the structure-activity relationships of GABA-A receptor modulators and inform the design of future therapeutics.

References

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Capuride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capuride ((2-ethyl-3-methylvaleryl)urea), a sedative and hypnotic agent, presents a chemical structure with potential for further investigation in the field of central nervous system (CNS) drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of this compound. While specific data on its mechanism of action and interaction with signaling pathways remain limited in publicly available literature, this document consolidates the existing knowledge to serve as a foundational resource for researchers. The guide also outlines general experimental protocols relevant to the synthesis and analysis of similar compounds, aiming to facilitate future research into this molecule.

Chemical Structure and Identification

This compound is a derivative of urea, characterized by an N-acyl substitution. Its core chemical identity is defined by the following identifiers:

-

IUPAC Name: N-carbamoyl-2-ethyl-3-methylpentanamide[1]

-

Chemical Formula: C₉H₁₈N₂O₂[1]

-

CAS Number: 5579-13-5[1]

-

Molecular Weight: 186.25 g/mol [1]

-

SMILES: CCC(C)C(CC)C(=O)NC(=O)N[1]

The structure of this compound features a chiral center, and its activity may be stereospecific. However, detailed studies on the differential activity of its enantiomers are not extensively reported.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | N-carbamoyl-2-ethyl-3-methylpentanamide | |

| Chemical Formula | C₉H₁₈N₂O₂ | |

| CAS Number | 5579-13-5 | |

| Molecular Weight | 186.25 g/mol |

| SMILES | CCC(C)C(CC)C(=O)NC(=O)N | |

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. The available data for this compound is summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid powder | |

| Melting Point | 172 °C | |

| Solubility | Data not available |

| pKa | Data not available | |

Pharmacological Profile

This compound is classified as a sedative and hypnotic agent, indicating its depressant effects on the central nervous system. Limited non-clinical studies have also suggested its potential as an anticonvulsant.

In Vivo Pharmacological Data

The following table summarizes the available in vivo pharmacological data for this compound, primarily from studies in rodent models.

Table 3: In Vivo Pharmacological Data for this compound

| Test | Species | Route of Administration | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Maximal Electroshock Seizure (MES) | Rat | Oral (p.o.) | ED₅₀ | 54 mg/kg | |

| Subcutaneous Metrazol (scMet) Seizure | Rat | Oral (p.o.) | ED₅₀ | 77 mg/kg | |

| 6 Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | ED₅₀ | 49-71 mg/kg |

| Neurotoxicity | Rat | Oral (p.o.) | ED₅₀ | 232 mg/kg | |

ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, as a sedative-hypnotic, it is hypothesized to act on the central nervous system. Many drugs in this class exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. Specifically, they often act as positive allosteric modulators of the GABA-A receptor, enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

Further research, including in vitro binding assays and electrophysiological studies, is necessary to confirm if this compound directly interacts with the GABA-A receptor and to determine its binding affinity (Ki) and functional potency (IC₅₀) for specific receptor subtypes.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methodologies for the synthesis of N-acylureas and analytical techniques for similar small molecules can be adapted.

General Synthesis of N-acylureas

A common method for the synthesis of N-acylureas involves the reaction of an acyl isocyanate with an amine or the reaction of an acid chloride with urea. A plausible synthetic route for this compound could involve the reaction of 2-ethyl-3-methylvaleryl chloride with urea.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Protocol:

-

Acid Chloride Formation: 2-ethyl-3-methylvaleric acid would be reacted with an excess of thionyl chloride, typically in an inert solvent and under reflux, to form 2-ethyl-3-methylvaleryl chloride. The excess thionyl chloride and solvent would then be removed under reduced pressure.

-

N-acylation: The resulting 2-ethyl-3-methylvaleryl chloride would be reacted with urea in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct, to yield this compound.

-

Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.

Analytical Methods

The characterization and quantification of this compound would typically involve a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantitative analysis in various matrices.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Signaling Pathways

There is no specific information in the reviewed literature detailing the signaling pathways modulated by this compound. Given its classification as a CNS depressant, it is plausible that it impacts neuronal signaling pathways associated with sedation and anticonvulsant activity.

Hypothesized Signaling Pathway Involvement:

As a CNS depressant, this compound is likely to enhance inhibitory neurotransmission. The primary inhibitory neurotransmitter in the brain is GABA, which exerts its effects through GABA-A and GABA-B receptors. The rapid onset of action typical for sedatives suggests a likely interaction with ionotropic GABA-A receptors.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Capuride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capuride, chemically identified as 2-ethyl-3-methyl-pentanoylurea, is a synthetic sedative-hypnotic and anticonvulsant agent belonging to the N-acylurea class of compounds. As a constitutional isomer of valproic acid, its mechanism of action is thought to be similar to that of short-acting barbiturates, primarily involving the modulation of GABAergic neurotransmission. Historically explored as a preanesthetic medication, contemporary research has focused on its potential as a broad-spectrum anticonvulsant. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details the experimental protocols for its evaluation, and illustrates its proposed mechanisms and experimental workflows through diagrams. Due to the limited publicly available data, this guide also highlights areas where further research is required to fully characterize the pharmacological profile of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its anticonvulsant activity, which has been demonstrated in several rodent models of seizures. The compound has shown efficacy in models of both generalized and partial seizures.

Anticonvulsant Activity

The anticonvulsant properties of this compound have been quantified through the determination of its median effective dose (ED50) in various seizure models. The available data is summarized in the table below.

| Seizure Model | Species | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock Seizure (MES) | Rat | Oral (p.o.) | 54 |

| Subcutaneous Pentylenetetrazol (scMet) | Rat | Oral (p.o.) | 77 |

| 6-Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | 49-71 |

Neurotoxicity

Preliminary neurotoxicity has been assessed in rats, with a median toxic dose (TD50) determined to be 232 mg/kg following oral administration.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to valproic acid and its observed effects, it is proposed to act through multiple pathways that enhance inhibitory neurotransmission and reduce neuronal hyperexcitability.

-

Enhancement of GABAergic Neurotransmission: Like other urea-based anticonvulsants, this compound is thought to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This could be achieved by increasing GABA synthesis, inhibiting its degradation, or enhancing its binding to postsynaptic receptors.

-

Modulation of Voltage-Gated Ion Channels: this compound may also exert its effects by blocking voltage-gated sodium and/or calcium channels, which would reduce high-frequency neuronal firing characteristic of seizure activity.

The following diagram illustrates the proposed general mechanism of action for urea-based anticonvulsants like this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as half-life, maximum concentration (Cmax), volume of distribution, and clearance, are not extensively documented in publicly available literature. As an N-acylurea derivative, its pharmacokinetic profile is likely influenced by its lipophilicity and metabolic pathways common to this class of compounds. Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacodynamic evaluation of this compound.

Maximal Electroshock Seizure (MES) Test in Rats

The MES test is a model for generalized tonic-clonic seizures and evaluates a compound's ability to prevent seizure spread.

-

Animals: Male Sprague-Dawley rats (150-200 g).

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Animals are randomly assigned to a vehicle control group and at least three dose groups of this compound.

-

This compound or vehicle is administered orally.

-

At the time of peak effect (predetermined in preliminary studies), a drop of a local anesthetic/electrolyte solution is applied to the eyes.

-

An electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

-

The animals are observed for the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scMet) Seizure Test in Rats

The scMet test is a model for myoclonic and absence seizures and assesses a compound's ability to elevate the seizure threshold.

-

Animals: Male Wistar rats (150-200 g).

-

Reagent: Pentylenetetrazol (PTZ) solution.

-

Procedure:

-

Animals are randomly assigned to a vehicle control group and at least three dose groups of this compound.

-

This compound or vehicle is administered orally.

-

At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously in the midline of the neck.

-

Animals are placed in individual observation cages.

-

The animals are observed for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).

-

Protection is defined as the absence of clonic seizures.

-

-

Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated using probit analysis.

6-Hz Psychomotor Seizure Test in Mice

The 6-Hz test is a model of therapy-resistant partial seizures.

-

Animals: Male CF-1 mice (20-25 g).

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Animals are randomly assigned to a vehicle control group and at least three dose groups of this compound.

-

This compound or vehicle is administered intraperitoneally.

-

At the time of peak effect, a drop of a local anesthetic/electrolyte solution is applied to the eyes.

-

A low-frequency electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz, 0.2 ms pulse width for 3 seconds) is delivered through the corneal electrodes.

-

The animals are observed for 1 minute for the presence of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

-

Protection is defined as the absence of this characteristic seizure behavior.

-

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the psychomotor seizure, is calculated using probit analysis.

Conclusion and Future Directions

This compound has demonstrated promising broad-spectrum anticonvulsant activity in preclinical models. Its mechanism of action, while not fully elucidated, is likely multifaceted, involving the enhancement of GABAergic inhibition and modulation of ion channel activity. However, a significant gap exists in the understanding of its pharmacokinetic profile. To advance the development of this compound as a potential therapeutic agent, future research should focus on:

-

Comprehensive Pharmacokinetic Studies: Detailed characterization of the ADME properties of this compound in various species, including determination of key parameters such as bioavailability, half-life, Cmax, volume of distribution, and clearance.

-

Mechanism of Action Elucidation: In-depth investigation into the specific molecular targets of this compound, including its effects on GABA receptor subtypes, and voltage-gated sodium and calcium channels.

-

Safety and Toxicology: Expanded safety and toxicology studies to establish a more comprehensive therapeutic window.

-

Clinical Trials: If preclinical data remains promising, well-designed clinical trials will be necessary to evaluate the efficacy and safety of this compound in human subjects.

This technical guide provides a summary of the current knowledge on the pharmacokinetics and pharmacodynamics of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the further investigation of this promising anticonvulsant compound.

In Vitro Activity of Capuride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capuride is a sedative-hypnotic agent belonging to the N-acylurea class of compounds. Its mechanism of action is understood to be similar to that of short-acting barbiturates, primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the in vitro methodologies and conceptual frameworks used to characterize the activity of this compound and similar sedative-hypnotic drugs. Due to the limited availability of specific in vitro studies on this compound in publicly accessible literature, this guide focuses on the established experimental protocols and signaling pathways relevant to its drug class. The information herein is intended to serve as a technical resource for designing and interpreting in vitro studies of this compound and related compounds.

Introduction

This compound is a synthetic sedative and hypnotic drug. As an N-acylurea derivative, its pharmacological effects are primarily attributed to its interaction with the central nervous system. The principal mechanism of action for sedative-hypnotics like this compound involves the enhancement of inhibitory neurotransmission mediated by GABA, the primary inhibitory neurotransmitter in the brain. This guide details the in vitro assays and conceptual signaling pathways essential for elucidating the activity of this compound at the molecular and cellular levels.

Putative Mechanism of Action and Signaling Pathway

The primary molecular target of this compound is presumed to be the GABA-A receptor, a ligand-gated ion channel. This compound is thought to act as a positive allosteric modulator, binding to a site on the receptor distinct from the GABA binding site. This binding event is hypothesized to increase the receptor's affinity for GABA or prolong the opening of the chloride channel, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron. This increased inhibition at the synaptic level results in the sedative and hypnotic effects observed at the systemic level.

GABAergic Signaling Pathway

The following diagram illustrates the key components of the GABAergic synapse and the putative site of action for this compound.

Quantitative Data Summary

Table 1: Receptor Binding Affinity (Hypothetical Data)

| Compound | Radioligand | Receptor Subtype | Ki (nM) | Assay Type |

|---|---|---|---|---|

| This compound | [3H]-Flunitrazepam | GABA-A (α1β2γ2) | 500 | Radioligand Displacement |

| Diazepam (Control) | [3H]-Flunitrazepam | GABA-A (α1β2γ2) | 5 | Radioligand Displacement |

Table 2: Functional Potency (Hypothetical Data)

| Compound | Assay Type | Cell Line | Endpoint | EC50 (µM) |

|---|---|---|---|---|

| This compound | Electrophysiology (Patch Clamp) | HEK293 expressing GABA-A | GABA-evoked current potentiation | 10 |

| Pentobarbital (Control) | Electrophysiology (Patch Clamp) | HEK293 expressing GABA-A | GABA-evoked current potentiation | 5 |

Table 3: In Vitro Metabolism (Hypothetical Data)

| Compound | CYP Isoform | Intrinsic Clearance (µL/min/mg protein) |

|---|---|---|

| This compound | CYP3A4 | 25 |

| This compound | CYP2C9 | 10 |

| this compound | CYP2D6 | <1 |

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments relevant to the study of this compound's activity. These protocols are based on standard practices for characterizing sedative-hypnotic drugs.

Radioligand Binding Assay

This assay is designed to determine the binding affinity of this compound to the GABA-A receptor.

Objective: To quantify the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Rat cortical membrane preparation

-

[3H]-Flumazenil (Radioligand)

-

Diazepam (for non-specific binding determination)

-

This compound test solutions

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In a 96-well plate, add 100 µg of membrane protein to each well containing Tris-HCl buffer.

-

Add varying concentrations of this compound to the appropriate wells.

-

For non-specific binding control wells, add a high concentration of unlabeled diazepam (e.g., 10 µM).

-

Add a constant concentration of [3H]-Flumazenil to all wells.

-

Incubate the plate at 30°C for 35 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[1]

Electrophysiology Studies (Whole-Cell Patch Clamp)

This protocol is used to measure the functional effect of this compound on GABA-A receptor-mediated currents.

Objective: To determine the effect of this compound on the potentiation of GABA-evoked chloride currents in a cell line expressing human GABA-A receptors.

Materials:

-

HEK293 cells stably expressing human α1β2γ2 GABA-A receptors

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes

-

Intracellular solution (containing CsCl)

-

Extracellular solution (HEPES-buffered saline)

-

GABA solutions

-

This compound test solutions

Procedure:

-

Culture HEK293 cells on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Form a gigaseal between a patch pipette and a single cell.

-

Establish the whole-cell recording configuration.

-

Clamp the cell membrane potential at -60 mV.

-

Apply a sub-maximal concentration of GABA to elicit a control current response.

-

Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current responses.

-

Wash out the drugs between applications.

-

Analyze the data to determine the concentration-response relationship for this compound's potentiation of the GABA-evoked current and calculate the EC50.

Cell Viability Assay (MTT Assay)

This assay assesses the potential cytotoxicity of this compound on a neuronal cell line.

Objective: To evaluate the effect of this compound on the viability of a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y human neuroblastoma cells

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound test solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

-

Treat the cells with varying concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]

-

Add the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vitro Metabolism Assay (Cytochrome P450 Inhibition)

This assay determines the potential of this compound to inhibit major drug-metabolizing enzymes.

Objective: To assess the inhibitory potential of this compound on major human cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2C9, CYP2D6).

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Specific fluorescent or mass spectrometry-based probe substrates for each CYP isoform

-

This compound test solutions

-

Positive control inhibitors for each CYP isoform

-

96-well plates

-

Fluorescence plate reader or LC-MS/MS system

Procedure:

-

Pre-incubate human liver microsomes with varying concentrations of this compound or a positive control inhibitor in a 96-well plate.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the specific CYP probe substrate.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding a stop solution (e.g., acetonitrile).

-

Quantify the formation of the metabolite using a fluorescence plate reader or LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the in vitro screening of a compound like this compound.

Logical Relationship of In Vitro Assays

This diagram shows the logical connection and progression of the described in vitro assays for characterizing this compound.

Conclusion

While direct in vitro studies on this compound are scarce, the established methodologies for characterizing sedative-hypnotic drugs provide a robust framework for its investigation. The primary mechanism of action is likely through the positive allosteric modulation of GABA-A receptors, a hypothesis that can be rigorously tested using the radioligand binding and electrophysiology protocols detailed in this guide. Furthermore, assessments of cell viability and metabolic enzyme inhibition are crucial for a comprehensive in vitro profile. The data tables and workflows presented here serve as a template for the systematic evaluation of this compound and the future dissemination of these findings to the scientific community. Further research is warranted to generate specific quantitative data for this compound to fully elucidate its in vitro activity and therapeutic potential.

References

Capuride's Effect on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Capuride is limited. This guide synthesizes the available data and provides context based on its classification as a ureide-based sedative and anticonvulsant. The mechanisms of action and signaling pathways described are inferred from the broader pharmacology of these drug classes and may not have been specifically demonstrated for this compound.

Introduction

This compound is an orally active sedative and anticonvulsant agent.[1] Chemically, it is an N-acylurea, specifically N-carbamoyl-2-ethyl-3-methylpentanamide.[1] As a monoureide sedative, its hypnotic effect is reported to have a duration similar to that of short-acting barbiturates.[1] This document provides a comprehensive overview of the known central nervous system (CNS) effects of this compound, including its anticonvulsant properties and sedative effects, based on available preclinical and limited clinical data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H18N2O2 | [1][2] |

| Molecular Weight | 186.25 g/mol | |

| IUPAC Name | N-carbamoyl-2-ethyl-3-methylpentanamide | |

| Synonyms | Pacinox, Capurid, (2-Ethyl-3-methylvaleryl)urea | |

| Melting Point | 172°C | |

| Density | 1.009 g/cm³ | |

| Refractive Index | 1.463 |

CNS Pharmacology: Sedative and Anticonvulsant Effects

This compound's primary effects on the central nervous system are sedation and anticonvulsant activity. While the precise molecular targets of this compound have not been extensively elucidated in publicly available literature, its classification as a ureide sedative suggests potential mechanisms of action shared with other drugs in this class, such as barbiturates.

Postulated Mechanism of Action

The sedative and anticonvulsant effects of ureide-based compounds are often attributed to their interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the CNS. It is hypothesized that this compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to a component of the GABA-A receptor-chloride channel complex. This interaction would lead to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Additionally, anticonvulsant properties can be mediated through the modulation of voltage-gated ion channels, such as sodium and calcium channels, which would limit the propagation of seizure activity.

The following diagram illustrates a hypothetical signaling pathway for a ureide-based sedative and anticonvulsant like this compound, based on established mechanisms for this drug class.

Caption: Hypothetical Signaling Pathway of this compound.

Quantitative EEG Analysis

Preclinical Anticonvulsant Activity

This compound has demonstrated anticonvulsant activity in several rodent models of seizures. The following table summarizes the available quantitative data.

| Test | Species | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock Seizure (MES) | Rat | Oral (p.o.) | 54 |

| Subcutaneous Pentylenetetrazol (scMet) | Rat | Oral (p.o.) | 77 |

| 6 Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | 49-71 |

Neurotoxicity

| Test | Species | Route of Administration | ED50 (mg/kg) |

| Neurotoxicity | Rat | Oral (p.o.) | 232 |

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments used to characterize the anticonvulsant profile of compounds like this compound.

Maximal Electroshock Seizure (MES) Test in Rats

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

-

Animals: Male Sprague-Dawley rats (130 ± 20 g).

-

Drug Administration: The test compound is administered orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.

-

Procedure:

-

At the time of peak effect of the drug, a maximal electroshock is delivered via corneal electrodes.

-

The electrical stimulus is typically a 60 Hz alternating current of 98-150 mA for a duration of 0.2-0.3 seconds.

-

Prior to electrode placement, a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.

-

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.

-

Data Analysis: The ED50 (the dose that protects 50% of the animals) is calculated using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazol (scMet) Seizure Test in Rats

This test is a model for clonic seizures and evaluates a compound's ability to increase the seizure threshold.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Drug Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.

-

Procedure:

-

At the time of peak drug effect, a subcutaneous injection of pentylenetetrazol (PTZ) is administered. The dose of PTZ is chosen to reliably induce seizures in control animals (e.g., 68-70 mg/kg in Sprague-Dawley rats).

-

Animals are observed for a set period (e.g., 30 minutes) for the presence of seizures.

-

-

Endpoint: The endpoint is the occurrence of a generalized clonic seizure, often with loss of righting reflex. Protection is defined as the absence of this seizure type.

-

Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

6 Hz Psychomotor Seizure Test in Mice

The 6 Hz seizure model is considered a model of therapy-resistant partial seizures.

-

Animals: Male CF-1 mice.

-

Drug Administration: The test compound is administered, often intraperitoneally (i.p.), at a range of doses.

-

Procedure:

-

At the time of peak drug effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes. The current intensity can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.

-

A topical anesthetic is applied to the corneas before stimulation.

-

-

Endpoint: The seizure is characterized by behaviors such as a "stunned" posture, forelimb clonus, and Straub-tail. An animal is considered protected if it does not display these stereotypic behaviors and resumes normal activity within 10 seconds.

-

Data Analysis: The ED50 is determined by the dose that protects 50% of the mice from the characteristic seizure behaviors.

The following diagram illustrates the general experimental workflow for these anticonvulsant tests.

Caption: General Workflow for Preclinical Anticonvulsant Testing.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile and half-life in humans, are not available in the public domain. For a ureide-based sedative, it would be expected to be orally absorbed and distributed to the CNS to exert its effects. Metabolism would likely occur in the liver, followed by renal excretion of its metabolites.

Conclusion

This compound is a ureide derivative with demonstrated sedative and anticonvulsant properties in preclinical models. Its mechanism of action is likely centered on the enhancement of GABAergic inhibition within the central nervous system, a common feature of this class of drugs. While quantitative data on its anticonvulsant efficacy in rodents are available, there is a notable lack of detailed information regarding its specific molecular targets, signaling pathways, and human pharmacokinetics in the publicly accessible scientific literature. Further research would be necessary to fully elucidate the neuropharmacological profile of this compound.

References

An In-depth Technical Guide to the Historical Development of Thalidomide as a Sedative

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Capuride" could not be identified in scientific literature. This guide will focus on the historical development of Thalidomide , a well-documented sedative with a complex history, to fulfill the detailed requirements of the prompt.

Introduction

Thalidomide was first synthesized by the Swiss pharmaceutical company CIBA in 1953 and later introduced by the German company Chemie Grünenthal in 1956.[1] Initially marketed as a non-barbiturate sedative and hypnotic under the trade name Contergan, it was promoted for its ability to induce deep sleep without a subsequent hangover or risk of dependency.[1][2] At the time, it was considered a safe alternative to barbiturates and was even deemed safe for pregnant women to alleviate morning sickness.[3][4] However, the drug was withdrawn from the global market in 1961 after it was linked to a devastating epidemic of severe birth defects. This paper provides a technical overview of the historical development of thalidomide specifically focusing on its sedative properties, including its pharmacology, key experimental findings, and the evolution of our understanding of its mechanism of action.

Historical Development and Early Clinical Use

In the late 1950s, thalidomide was marketed as a "wonder drug" for insomnia, coughs, and colds. It was available over-the-counter in West Germany and was praised for its prompt sedative effect and a wide safety margin in cases of overdose, showing little acute CNS toxicity and no respiratory depression even at large doses. The drug's popularity grew, and it was widely prescribed to pregnant women for its anti-emetic effects on morning sickness.

The initial preclinical testing, which was conducted in rodents, failed to establish a median lethal dose, leading to the belief that the drug was non-toxic to humans. Crucially, the rigorous testing for teratogenic effects that is standard today was not performed. In 1961, Dr. William McBride in Australia and Dr. Widukind Lenz in Germany independently made the connection between thalidomide use in pregnancy and a surge in congenital malformations, most notably phocomelia (limb malformations). This discovery led to the drug's rapid withdrawal from the market and prompted a fundamental overhaul of drug regulation and testing protocols worldwide.

Despite its tragic history, clinical interest in thalidomide resurfaced in 1964 when it was used as a sedative for a patient with erythema nodosum leprosum (ENL) and was observed to cause a dramatic resolution of the skin lesions. This led to the discovery of its potent immunomodulatory and anti-inflammatory properties.

Pharmacology of Sedative Effects

Stereochemistry and Activity

Thalidomide is a chiral molecule and exists as two enantiomers: (R)-thalidomide and (S)-thalidomide. The sedative and hypnotic effects are primarily attributed to the (R)-enantiomer. Conversely, the (S)-enantiomer is held responsible for the drug's devastating teratogenic effects. A critical pharmacological characteristic of thalidomide is that the enantiomers undergo rapid interconversion (racemization) in vivo at physiological pH. This means that administering the "safe" (R)-enantiomer alone is ineffective at preventing the teratogenic risk, as it will convert to the harmful (S)-enantiomer within the body.

Mechanism of Action

The precise molecular mechanism for thalidomide's sedative effects is not fully understood but is known to be distinct from its immunomodulatory and teratogenic actions. The latter effects are mediated by its binding to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex, leading to the degradation of specific proteins.

However, studies have shown that the hypnotic effect of thalidomide is independent of this cereblon pathway. In experiments using mice with a mutated, thalidomide-resistant form of cereblon, the drug still induced sleep, confirming that a different mechanism is at play. It has been proposed that thalidomide's sedative action may involve the activation of a sleep center in the forebrain, a mechanism unlike that of barbiturates. More recent research suggests that thalidomide acts on the same neurons as other general anesthetics and sedatives, potentially by affecting synaptic excitation and inhibition.

Quantitative Data

Pharmacokinetic Properties

The oral absorption of thalidomide is slow, which may be dose-dependent. Due to its spontaneous hydrolysis and chiral inversion, determining some pharmacokinetic parameters has been challenging.

| Parameter | Value | Source(s) |

| Time to Peak Plasma (Tmax) | 2.9 to 5.7 hours | |

| Elimination Half-Life (t½) | 5 to 7.5 hours (dose-dependent) | |

| Protein Binding | (R)-enantiomer: 55% | |

| (S)-enantiomer: 66% | ||

| Metabolism | Minimally via CYP2C19; mostly via non-enzymatic hydrolysis | |

| Excretion | Urine, feces, semen |

Sedative Effect Studies

A double-blind study in healthy male volunteers investigated the sedative effects of the individual enantiomers and the racemic mixture. The results showed that (R)-thalidomide concentrations had a significant positive influence on all measured sedative effects (sleep, tiredness, and reaction times), while (S)-thalidomide concentrations did not. This provides clinical evidence that the (R)-enantiomer is the primary driver of sedation.

Experimental Protocols

Protocol: Assessment of Sedative Effects in Humans

This protocol is based on the methodology used in a double-blind study to investigate the sedative effects of thalidomide enantiomers in healthy volunteers.

Objective: To distinguish the sedative effects of (R)-thalidomide, (S)-thalidomide, and racemic thalidomide.

Design:

-

Study Type: Double-blind, placebo-controlled, crossover design.

-

Subjects: Healthy male volunteers.

-

Interventions: Single oral doses of (+)-(R)-thalidomide, (-)-(S)-thalidomide, racemic thalidomide, or placebo.

Methodology:

-

Drug Administration: Subjects receive one of the interventions at the start of a study period.

-

Pharmacokinetic Sampling: Blood samples are drawn at predetermined intervals to measure the plasma concentrations of both (R)- and (S)-thalidomide.

-

Sedation Assessment (Subjective): At the time of each blood sample, subjects' feelings of tiredness and heaviness are estimated using Borg scales. The subject's state (awake or asleep) is also recorded.

-

Sedation Assessment (Objective): After each blood sample, continuous reaction time is measured using a 10-minute series of auditory signals.

-

Data Analysis: Concentration-effect relationships are analyzed using logistic regression and Cox regression for reaction time data to determine the influence of each enantiomer's concentration on the sedative effects.

Protocol: Assessment of Hypnotic Effects in Mice

This protocol is based on methodology used to determine if the hypnotic effects of thalidomide are dependent on the cereblon pathway.

Objective: To measure the effect of thalidomide on sleep architecture in wild-type and cereblon-mutant mice.

Design:

-

Study Type: Controlled animal study.

-

Subjects: Wild-type C57BL/6N mice and genetically engineered cereblon mutant mice (in which thalidomide does not interact with cereblon).

-

Intervention: Intraperitoneal (i.p.) injection of thalidomide or vehicle control.

Methodology:

-

Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.

-

Habituation: Prior to the experiment, mice are habituated to the injection procedure with sham injections.

-

Drug Administration: Thalidomide or vehicle is administered via i.p. injection at the onset of the dark cycle (ZT12).

-

EEG/EMG Recording: EEG and EMG signals are continuously recorded for 24 hours following drug administration.

-

Sleep Stage Analysis: The recorded signals are analyzed to quantify the time spent in different sleep stages, primarily non-REM (NREM) and REM sleep. The effect of the drug is determined by comparing sleep duration and patterns in thalidomide-treated versus vehicle-treated animals in both wild-type and mutant mice.

Visualizations

Caption: Experimental workflow for assessing the sedative effects of thalidomide enantiomers in humans.

Caption: Relationship between thalidomide enantiomers and their primary biological effects.

Caption: Contrasting the known and proposed signaling pathways for thalidomide's effects.

Conclusion

The history of thalidomide as a sedative is a cautionary tale of the critical importance of comprehensive preclinical and clinical drug testing. Initially hailed as a safe and effective hypnotic, its development was cut short by the discovery of its catastrophic teratogenic effects. Modern pharmacological research has since revealed that thalidomide's sedative properties are mechanistically distinct from its harmful and immunomodulatory actions, being driven by the (R)-enantiomer through a cereblon-independent pathway. This detailed understanding, while too late to prevent the initial tragedy, provides valuable insights for the development of future CNS-acting drugs and highlights the complex, multifaceted nature of pharmacology.

References

Methodological & Application

Protocol for the Dissolution of Capuride for Experimental Use

Introduction

Capuride is an N-acylurea compound recognized for its sedative and anticonvulsant properties. As a monoureide sedative, its hypnotic effects are comparable in duration to short-acting barbiturates.[1] Proper dissolution of this compound is a critical first step for ensuring accurate and reproducible results in preclinical and research settings. This document provides a detailed protocol for the dissolution of this compound for use in various experimental applications.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| IUPAC Name | N-carbamoyl-2-ethyl-3-methylpentanamide | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 172 °C | |

| Solubility | Currently no empirical data for common lab solvents. Based on the N-acylurea structure, solubility is expected to be higher in organic solvents. |

Recommended Dissolution Protocol

Due to the absence of specific empirical solubility data for this compound in common laboratory solvents, this protocol is based on the general solubility characteristics of N-acylurea compounds and best practices for preparing compounds for in vitro and in vivo studies. It is strongly recommended that researchers perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol (EtOH), absolute

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sterile filters (0.22 µm)

Protocol for Preparing a 10 mM Stock Solution:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 1.8625 mg per 1 mL of solvent.

-

Initial Dissolution in Organic Solvent:

-

Add a small volume of DMSO or absolute ethanol to the weighed this compound. N-acylureas generally exhibit good solubility in these organic solvents.

-

For a 10 mM stock, start by adding 100 µL of DMSO or ethanol to 1.8625 mg of this compound.

-

-

Solubilization:

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Avoid excessive heat to prevent degradation.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Dilution for Working Solutions (for cell-based assays):

-

For most cell-based experiments, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer (e.g., PBS). For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of culture medium.

-

-

Sterilization:

-

If required for the experiment, sterile-filter the final working solution using a 0.22 µm syringe filter. This is particularly important for cell culture applications.

-

-

Storage:

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in solution is not well-documented; therefore, it is recommended to prepare fresh working solutions for each experiment.

-

Experimental Workflow for this compound Dissolution

The following diagram illustrates the general workflow for dissolving this compound for experimental use.

Mechanism of Action and Signaling Pathway

As a sedative-hypnotic agent, the mechanism of action of this compound is presumed to involve the enhancement of inhibitory neurotransmission in the central nervous system (CNS). While the specific molecular targets of this compound have not been definitively elucidated, the primary pathway for many sedatives involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.

Proposed Signaling Pathway:

-

Binding to GABA-A Receptor: this compound is hypothesized to bind to a specific allosteric site on the GABA-A receptor complex.

-

Enhanced GABAergic Activity: This binding potentiates the effect of the endogenous neurotransmitter GABA, increasing the influx of chloride ions (Cl⁻) into the neuron.

-

Neuronal Hyperpolarization: The increased intracellular Cl⁻ concentration leads to hyperpolarization of the neuronal membrane.

-

Inhibition of Action Potentials: Hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, resulting in a decrease in neuronal excitability.

-

Sedative Effect: The overall reduction in neuronal activity in key areas of the brain produces the sedative and hypnotic effects.

The following diagram illustrates this proposed signaling pathway.

Safety Precautions

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Disclaimer

This protocol is intended for research purposes only and should be performed by trained scientific personnel. The information provided is based on the best available knowledge, but it is the responsibility of the end-user to validate the protocol for their specific application.

References

Capuride: Application Notes for a Historical Sedative-Hypnotic in a Modern Neuroscience Context

Introduction

Capuride is a synthetic sedative-hypnotic drug belonging to the N-acylurea class. Historically, it was developed and investigated primarily as a preanesthetic agent to induce sleep before surgical procedures.[1] Its mechanism of action and the duration of its hypnotic effects are considered comparable to those of short-acting barbiturates.[1][2] Although clinical studies in the 1970s demonstrated its effectiveness in promoting presurgical sleep, this compound has since been largely superseded by newer, safer, and more specific pharmacological agents. Consequently, its application as a tool compound in contemporary neuroscience research is not well-documented in recent scientific literature.

This document aims to provide a concise overview of this compound, summarizing its known characteristics and offering a perspective on its potential, albeit limited, utility in a modern research setting. The information presented here is based on historical data, and researchers should exercise caution and consider the lack of recent validation when designing experiments with this compound.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-carbamoyl-2-ethyl-3-methylpentanamide | PubChem |

| Molecular Formula | C9H18N2O2 | PubChem[2] |

| Molecular Weight | 186.25 g/mol | PubChem[2] |

| Synonyms | Pacinox, Capurid, (2-Ethyl-3-methylvaleryl)urea | PubChem |

Mechanism of Action (Presumed)

The primary mechanism of action for this compound is not definitively established in recent literature but is consistently compared to that of barbiturates. Barbiturates are known to act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. By binding to the receptor, they prolong the duration of chloride channel opening induced by GABA, leading to an enhanced inhibitory postsynaptic potential. This hyperpolarization of the neuronal membrane results in a general central nervous system depressant effect, manifesting as sedation and hypnosis.

It is important to note that without specific binding studies for this compound on GABA-A receptor subunits, its precise binding site and selectivity remain unknown. This lack of specificity is a significant limitation for its use as a tool compound in modern neuroscience, where highly selective pharmacological agents are preferred to dissect specific signaling pathways.

Caption: Presumed mechanism of this compound via GABA-A receptor modulation.

Potential Research Applications and Experimental Protocols

Given the limited recent data, the following are hypothetical applications and generalized protocols based on this compound's known sedative-hypnotic properties. These should be considered starting points for exploratory research only, and extensive validation would be required.

In Vitro Electrophysiology: Assessment of GABAergic Modulation

Objective: To determine if this compound directly modulates GABA-A receptor function in isolated neurons.

Protocol:

-

Cell Preparation: Prepare primary neuronal cultures (e.g., from hippocampus or cortex) or use a stable cell line expressing GABA-A receptors.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.

-

Compound Application:

-

Establish a baseline GABA response by applying a sub-maximal concentration of GABA (e.g., EC20).

-

Co-apply this compound at varying concentrations with the same concentration of GABA.

-

Wash out this compound and re-test the GABA response to assess reversibility.

-

-

Data Analysis: Measure the potentiation of the GABA-evoked current in the presence of this compound. Calculate the EC50 for this compound's modulatory effect.

Caption: Workflow for in vitro electrophysiological assessment of this compound.

In Vivo Behavioral Assay: Sedative-Hypnotic Effects

Objective: To quantify the sedative and hypnotic effects of this compound in a rodent model.

Protocol:

-

Animal Acclimation: Acclimate animals (e.g., mice or rats) to the testing environment.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.

-

Locomotor Activity: Immediately after injection, place the animals in an open-field arena and record their locomotor activity for a set period (e.g., 60 minutes). A significant reduction in movement compared to controls would indicate a sedative effect.

-

Loss of Righting Reflex (LORR): To assess hypnotic effects, test for the loss of the righting reflex. An animal that does not right itself within a set time (e.g., 30 seconds) when placed on its back is considered to have lost the reflex. Record the latency to LORR and the duration of LORR.

-

Data Analysis: Analyze the dose-response relationship for the reduction in locomotor activity and the induction and duration of LORR.

Limitations and Considerations for Use as a Tool Compound

Researchers considering the use of this compound should be aware of the following limitations:

-

Lack of Specificity: As a presumed GABA-A receptor modulator with a mechanism similar to barbiturates, this compound is likely to have broad effects across different brain regions and neuronal circuits. It is not a suitable tool for studying specific GABA-A receptor subunit functions.

-

Limited Modern Data: The absence of recent studies means that critical pharmacological parameters such as its pharmacokinetic profile, blood-brain barrier permeability, and off-target effects are not well-characterized by modern standards.

-

Availability of Superior Alternatives: The field of neuroscience now has a vast arsenal of highly specific and well-characterized tool compounds for studying GABAergic transmission, including subunit-selective modulators and optogenetic tools. These alternatives offer a much higher degree of experimental control and interpretability.

References

Application of Acetylpheneturide in Seizure Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide, a derivative of phenacemide, is an anticonvulsant agent that has been investigated for its potential in managing epileptic seizures. Its mechanism of action is believed to involve the modulation of neuronal excitability through multiple pathways, making it a subject of interest in the development of antiepileptic drugs. These application notes provide a comprehensive overview of the use of Acetylpheneturide in common preclinical seizure models, including detailed experimental protocols and data presentation guidelines. Due to the limited availability of public quantitative data for Acetylpheneturide, comparative data for other established anticonvulsants are provided for reference.

Mechanism of Action

The anticonvulsant effects of Acetylpheneturide are primarily attributed to its interaction with two key components of neuronal signaling: the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium channels.[1]

-

Enhancement of GABAergic Inhibition: Acetylpheneturide is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2][3] By binding to the GABA-A receptor, it is proposed to increase the influx of chloride ions into the neuron. This leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold and fire, thus suppressing seizure activity.[1]

-

Inhibition of Voltage-Gated Sodium Channels: Similar to many other antiepileptic drugs, Acetylpheneturide may block voltage-gated sodium channels.[4] During a seizure, neurons exhibit rapid and repetitive firing. By blocking these sodium channels, Acetylpheneturide can reduce the neuron's ability to fire at high frequencies, thereby limiting the spread of seizure activity.

Figure 1: Proposed mechanism of Acetylpheneturide on the GABAergic signaling pathway.

References

Application Notes & Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Capuride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Capuride is a synthetic sedative-hypnotic drug of the N-acylurea class, with the IUPAC name N-carbamoyl-2-ethyl-3-methylpentanamide and a molecular formula of C9H18N2O2[1][2]. While clinical studies on this compound were conducted in the 1970s, there is a notable absence of publicly available, modern high-performance liquid chromatography (HPLC) methods for its quantitative analysis. This document provides a comprehensive, generalized framework for the development and validation of a reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound in bulk drug substance and pharmaceutical formulations. The protocols outlined below are based on established principles of HPLC method development for small organic molecules.

1. Physicochemical Properties of this compound Relevant to HPLC Analysis

A preliminary analysis of the chemical structure of this compound suggests the following properties relevant for HPLC method development:

-

Polarity: this compound is a relatively non-polar molecule due to its alkyl chain, making it well-suited for reversed-phase chromatography.

-

Chromophore: The presence of carbonyl groups in the urea moiety suggests that this compound will have a UV absorbance maximum, likely in the lower UV range (e.g., 200-230 nm), which is suitable for UV detection.

-

Solubility: It is expected to be soluble in common organic solvents used in HPLC, such as acetonitrile and methanol.

2. Experimental Protocols

This section details the recommended starting conditions and a systematic approach to method development and validation for this compound analysis.

2.1. Materials and Reagents

-

This compound reference standard (purity > 99%)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

HPLC-grade water (e.g., Milli-Q or equivalent)

-

Reagent-grade formic acid (FA) or phosphoric acid (for pH adjustment)

-

0.45 µm syringe filters

2.2. Instrumentation and Chromatographic Conditions (Recommended Starting Point)

The following table outlines the suggested initial HPLC conditions for method development.

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC or UHPLC system with a UV detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan (start at 210 nm) |

| Injection Volume | 10 µL |

2.3. Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

-

Sample Preparation (from a hypothetical tablet formulation):

-

Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average tablet weight.

-

Accurately weigh a portion of the powder equivalent to a single dose of this compound.

-

Transfer the powder to a volumetric flask and add a suitable extraction solvent (e.g., a mixture of acetonitrile and water).

-

Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to volume with the extraction solvent and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute with the mobile phase if necessary to bring the concentration within the calibration range.

-

3. Method Development and Optimization

A systematic approach should be employed to optimize the chromatographic conditions to achieve a sharp, symmetrical peak for this compound with a reasonable retention time and good resolution from any potential impurities or excipients.

3.1. Optimization of Mobile Phase Composition

-

Organic Modifier: Evaluate both acetonitrile and methanol as the organic component of the mobile phase. Acetonitrile often provides better peak shape and lower backpressure.

-

Isocratic vs. Gradient Elution: Start with isocratic elution (e.g., 60% Acetonitrile in water). If the retention time is too long or too short, adjust the percentage of the organic solvent. A gradient elution may be necessary if analyzing this compound in the presence of impurities with a wide range of polarities.

-

Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups.

3.2. Selection of Stationary Phase

A standard C18 column is a good starting point. If peak tailing is observed, a column with end-capping or a different stationary phase (e.g., C8, phenyl-hexyl) could be evaluated.

3.3. Optimization of Detection Wavelength

To determine the optimal wavelength for detection, perform a UV scan of a this compound standard solution using a diode array detector (DAD). The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity.

4. Method Validation

Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike and recovery experiments.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

5. Data Presentation

The quantitative results from the method validation should be summarized in tables for clarity and ease of comparison.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | (e.g., 1.1) |

| Theoretical Plates | > 2000 | (e.g., 6500) |

| %RSD of Retention Time | < 1% | (e.g., 0.2%) |

| %RSD of Peak Area | < 2% | (e.g., 0.5%) |

Table 2: Linearity and Range

| Parameter | Result |

| Linearity Range | (e.g., 1 - 100 µg/mL) |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | (e.g., y = mx + c) |

Table 3: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| (e.g., 50) | (e.g., 49.8) | (e.g., 99.6) |

| (e.g., 75) | (e.g., 75.3) | (e.g., 100.4) |

| (e.g., 100) | (e.g., 101.2) | (e.g., 101.2) |

Table 4: Precision (%RSD)

| Level | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |

| Low QC | (e.g., < 2.0%) | (e.g., < 2.0%) |

| Medium QC | (e.g., < 1.5%) | (e.g., < 1.5%) |

| High QC | (e.g., < 1.0%) | (e.g., < 1.0%) |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

| LOD | (e.g., 0.1) |

| LOQ | (e.g., 0.3) |

6. Visualizations

6.1. Experimental Workflow for this compound Analysis

Caption: Workflow for the HPLC analysis of this compound.

6.2. Logical Relationships in HPLC Method Development

References

Application Notes and Protocols for Measuring Urea Transporter Inhibitor Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea transporters (UTs) are membrane proteins that facilitate the transport of urea across cell membranes. They play a crucial role in the kidney's ability to concentrate urine through a process of intrarenal urea recycling.[1] The two major isoforms are UT-A (encoded by the SLC14A2 gene) and UT-B (encoded by the SLC14A1 gene). UT-A is primarily expressed in kidney tubule epithelial cells, while UT-B is found in the vasa recta endothelia and erythrocytes.[2] Inhibition of these transporters presents a promising therapeutic strategy for the development of a novel class of diuretics, termed "urearetics," which could be used to treat conditions associated with fluid retention, such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH), potentially without causing the electrolyte imbalances associated with conventional diuretics.[2][3]

This document provides detailed protocols for cell-based assays to measure the efficacy of urea transporter inhibitors, using a representative thienoquinolin compound as an example. Thienoquinolin derivatives have been identified as potent inhibitors of both UT-A and UT-B.[1]

Mechanism of Action of Urea Transporter Inhibitors